![molecular formula C18H13N5OS B2926383 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 881933-31-9](/img/structure/B2926383.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide, commonly known as MTDPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTDPQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Optimization of Quinoline Derivatives
Research has been conducted on the discovery and optimization of novel quinoline carboxamides as selective inhibitors, particularly focusing on their potential in targeting specific biological pathways. For instance, a series of 3-quinoline carboxamides were discovered and optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, indicating their potential use in probing ATM inhibition in vivo, which is relevant for disease models involving DNA damage response mechanisms (S. Degorce et al., 2016).
Electrophilic Substitution Reactions
The synthesis and electrophilic substitution reactions of quinoline derivatives are another area of interest. For example, the condensation of quinoline-5-amine with furan-2-carbonyl chloride led to the formation of corresponding thioamides, showcasing the versatility of these compounds in synthetic organic chemistry and the potential for creating a variety of functionalized molecules for further study (A. Aleksandrov et al., 2019).
Biological Activities and Applications
Quinoline and thiadiazole derivatives are extensively explored for their biological activities, including antioxidant, anti-inflammatory, and analgesic activities. This research has led to the identification of compounds with potent bioactivities, which could inform the development of new therapeutic agents. For instance, certain synthesized compounds based on the quinoline scaffold showed high inhibitory antioxidant activity and protective effects against DNA damage, highlighting their potential in medicinal chemistry and drug development (A. El-Gazzar et al., 2009).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c1-11-22-23-18(25-11)21-17(24)13-10-16(15-8-4-5-9-19-15)20-14-7-3-2-6-12(13)14/h2-10H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQKEHSQAKUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide |
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